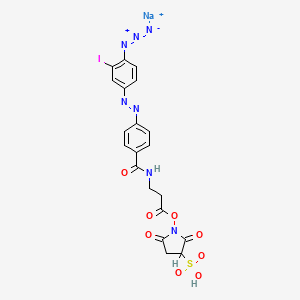Aibao ester
CAS No.: 93376-02-4
Cat. No.: VC1934231
Molecular Formula: C20H16IN7NaO8S+
Molecular Weight: 664.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 93376-02-4 |
|---|---|
| Molecular Formula | C20H16IN7NaO8S+ |
| Molecular Weight | 664.3 g/mol |
| IUPAC Name | sodium;1-[3-[[4-[(4-azido-3-iodophenyl)diazenyl]benzoyl]amino]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid |
| Standard InChI | InChI=1S/C20H16IN7O8S.Na/c21-14-9-13(5-6-15(14)26-27-22)25-24-12-3-1-11(2-4-12)19(31)23-8-7-18(30)36-28-17(29)10-16(20(28)32)37(33,34)35;/h1-6,9,16H,7-8,10H2,(H,23,31)(H,33,34,35);/q;+1 |
| Standard InChI Key | KMMADQYXEAIGQR-UHFFFAOYSA-N |
| SMILES | C1C(C(=O)N(C1=O)OC(=O)CCNC(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)N=[N+]=[N-])I)S(=O)(=O)O.[Na+] |
| Canonical SMILES | C1C(C(=O)N(C1=O)OC(=O)CCNC(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)N=[N+]=[N-])I)S(=O)(=O)O.[Na+] |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
Aibao ester possesses a complex molecular structure with multiple functional groups. According to chemical database information, it has the molecular formula C₂₀H₁₆IN₇NaO₈S⁺ and a molecular weight of 664.3 g/mol. Its official IUPAC name is sodium;1-[3-[[4-[(4-azido-3-iodophenyl)diazenyl]benzoyl]amino]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid.
This complex structure incorporates several notable functional groups:
-
An azido group (N₃)
-
An iodophenyl moiety
-
A diazenyl linkage (-N=N-)
-
A benzoyl group
-
A propanoyloxy chain
-
A dioxopyrrolidine ring system
-
A sulfonic acid group
-
A sodium counterion
Comparison with Common Esters
Structural Complexity
Aibao ester differs significantly from common esters in terms of structural complexity. Simple esters like ethyl acetate (C₄H₈O₂) and isoamyl acetate (C₇H₁₄O₂) have relatively straightforward structures and are widely used in industry and daily life . For comparison:
-
Ethyl acetate: Used as a solvent in many applications
-
Butyl acetate: Appears as a clear colorless liquid with a fruity odor and is used in various industrial applications
-
Isoamyl acetate: Characterized by a banana-like odor and used as a flavoring agent
In contrast, Aibao ester's complex structure with multiple functional groups suggests more specialized applications, potentially in research, pharmaceutical synthesis, or analytical chemistry.
Functional Properties
Most common esters are known for their distinctive fragrances and flavors. For instance, isoamyl acetate contributes to the characteristic scent of bananas and is used as a flavoring agent in food products . These esters typically have relatively simple structures and predictable reactivity patterns.
The presence of unique functional groups in Aibao ester, particularly the azido, iodo, and diazenyl groups, suggests significantly different chemical behavior and potential applications compared to simple flavor or fragrance esters. These functional groups are commonly associated with specialized applications in synthetic chemistry, photochemistry, and bioconjugation reactions.
Synthesis Considerations
Challenges in Synthesis
The complex structure of Aibao ester presents several synthetic challenges:
-
Multiple Functional Groups: The presence of azido, iodo, diazenyl, and other functional groups requires careful synthetic planning to introduce these groups without unwanted side reactions.
-
Regioselectivity: Achieving proper regioselectivity in introducing various functional groups would require sophisticated synthetic strategies.
-
Purification: Complex molecules often present challenges in purification, requiring advanced chromatographic techniques.
Recent research has focused on expanding the chemical modification capabilities of esters, which traditionally have been limited due to stable C-H bonds. Novel methods have been developed to overcome these limitations, potentially enabling more efficient and sustainable chemical synthesis of complex esters .
Future Research Directions
Structure-Activity Relationship Studies
Future research on Aibao ester could focus on establishing structure-activity relationships to better understand how its unique structural features contribute to its properties and potential applications. This might involve synthesizing structural analogs with modifications to specific functional groups.
Exploration of Catalytic Applications
Recent advances in ester chemistry have focused on novel catalytic applications. Given its complex structure, Aibao ester or its derivatives might find applications as specialized catalysts or catalyst precursors in organic synthesis.
Biological Activity Assessment
The combination of functional groups present in Aibao ester suggests potential biological activity. Future research could explore its interactions with biological systems, potentially leading to applications in chemical biology or drug discovery.
Green Chemistry Approaches
In line with recent trends toward more sustainable chemical synthesis, future research might explore greener approaches to synthesizing Aibao ester or structurally related compounds. The 2025 research on direct synthesis of aryl esters using triarylphosphites and N-iodosuccinimide represents a step in this direction .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume